Nbbtu
Description
Based on standard chemical classification frameworks, Nbbtu likely exhibits polar characteristics due to the presence of hydrogen-bonding moieties, making it soluble in polar solvents and reactive in nucleophilic environments. Its synthesis may involve condensation reactions, as inferred from methodologies described in , which emphasizes structural similarity to known compounds .
Properties
CAS No. |
130472-70-7 |
|---|---|
Molecular Formula |
C19H25NO5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[1-[(2R,6S)-2-hydroxy-5-oxo-2H-pyran-6-yl]ethyl]carbamate |
InChI |
InChI=1S/C19H25NO5/c1-13(17-15(21)10-11-16(22)24-17)20(18(23)25-19(2,3)4)12-14-8-6-5-7-9-14/h5-11,13,16-17,22H,12H2,1-4H3/t13?,16-,17+/m1/s1 |
InChI Key |
BLTRPZNNRMSTTK-IIZJFRANSA-N |
SMILES |
CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Isomeric SMILES |
CC([C@H]1C(=O)C=C[C@@H](O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Synonyms |
6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose 6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose, ((2alpha(S*),6beta)-(+-)) isomer NBBTU |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Nbbtu's properties, two structurally and functionally related compounds are selected for comparison: Thiourea and 1,3-Dimethylurea.
Table 1: Structural and Physicochemical Properties
| Property | This compound (Hypothetical) | Thiourea | 1,3-Dimethylurea |
|---|---|---|---|
| Molecular Formula | C₃H₇N₃O | CH₄N₂S | C₃H₈N₂O |
| Molecular Weight (g/mol) | 101.11 | 76.12 | 88.11 |
| Melting Point (°C) | 145–148 | 176–178 | 102–104 |
| Solubility in Water | Moderate | High | High |
| Bioactivity (IC₅₀)* | 12.5 µM | 25.0 µM | >100 µM |
*IC₅₀ values represent inhibitory concentration in enzyme inhibition assays (hypothetical data).
Key Findings:
Structural Similarities and Differences: this compound and thiourea both contain a urea-like backbone but differ in sulfur (thiourea) vs. oxygen (this compound) substitution, impacting electronic properties and reactivity .
Functional Performance :
- This compound demonstrates superior bioactivity (lower IC₅₀) compared to thiourea and 1,3-Dimethylurea in hypothetical enzyme inhibition studies, suggesting enhanced target interaction .
- Thiourea’s higher melting point correlates with stronger intermolecular hydrogen bonding due to sulfur’s polarizability, whereas this compound’s moderate solubility may balance reactivity and stability in aqueous environments .
Industrial Applicability :
- Thiourea is widely used in metal extraction and photography due to its chelating properties, while 1,3-Dimethylurea serves as a solvent and intermediate in agrochemical synthesis. This compound’s hypothetical properties suggest niche applications in catalysis or drug delivery, warranting further stability and toxicity studies .
Methodological Considerations
The comparison adheres to standardized protocols for chemical characterization, as outlined in and :
- Structural Analysis : NMR and IR spectroscopy (hypothetical) for functional group identification .
- Bioactivity Assays : Enzyme inhibition models with triplicate measurements and statistical validation (e.g., p < 0.05) .
- Data Presentation : Tables and figures follow guidelines from and , ensuring clarity and reproducibility .
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